5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline
Description
5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group at the 5-position and an oxy-pyrimidinyl moiety at the 8-position, which is further substituted with a methoxy and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
5-chloro-8-[4-methoxy-6-(trifluoromethyl)pyrimidin-2-yl]oxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2/c1-23-12-7-11(15(17,18)19)21-14(22-12)24-10-5-4-9(16)8-3-2-6-20-13(8)10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSIHQVTUZSBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline typically involves multi-step organic synthesis. One common route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: Chlorination at the 5-position of the quinoline ring can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Pyrimidinyl Moiety: The pyrimidinyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the chlorinated quinoline with 4-methoxy-6-(trifluoromethyl)-2-pyrimidinol in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Quinoline Chlorine
The chlorine atom at position 5 of the quinoline ring serves as a reactive site for SNAr reactions. This is facilitated by electron-withdrawing groups (e.g., the pyrimidinyl ether) that activate the aromatic ring toward substitution.
These reactions are critical for modifying the quinoline core to enhance pharmacological properties, as seen in antimicrobial hybrids .
Ether Linkage Reactivity
The pyrimidinyl ether bond (C–O–C) connecting the quinoline and pyrimidine moieties can undergo cleavage under strong acidic or reductive conditions.
| Condition | Outcome | Application | Source |
|---|---|---|---|
| HBr (48%, reflux) | Cleavage to 8-hydroxyquinoline | Intermediate for sulfonation | |
| BBr3 (CH2Cl2, −78°C) | Demethylation of methoxy group | Pyrimidine functionalization |
For example, ether cleavage enables the introduction of sulfonate esters or coordination sites for metal complexes .
Functionalization of the Pyrimidine Ring
The 4-methoxy-6-(trifluoromethyl)pyrimidine component undergoes selective demethylation and halogenation:
The trifluoromethyl group stabilizes the pyrimidine ring against electrophilic substitution but allows for SNAr at the 2-position .
Metal Coordination and Chelation
The quinoline nitrogen and pyrimidine oxygen atoms enable coordination with transition metals, a feature exploited in catalytic and bioactive complexes:
| Metal Ion | Ligand Sites | Application | Source |
|---|---|---|---|
| Cu(II) | Quinoline N, Pyrimidine O | Antimicrobial agents | |
| Fe(III) | Quinoline N | ROS-generating anticancer agents |
Such complexes demonstrate enhanced bioactivity, with IC50 values in nanomolar ranges against cancer cells .
Hybridization via Cross-Coupling Reactions
Palladium-catalyzed couplings modify the quinoline core for drug development:
These reactions optimize lipophilicity and electronic properties for target engagement .
Comparative Reactivity Table
Key reaction pathways and their synthetic utility:
| Reaction Pathway | Key Functional Group | Conditions | Synthetic Utility |
|---|---|---|---|
| SNAr at C5-Cl | Quinoline-Cl | Pd catalysts, amines | Bioactive hybrid molecules |
| Ether cleavage | C–O–C bridge | HBr or BBr3 | Intermediate functionalization |
| Pyrimidine demethylation | Methoxy group | BBr3, low temperature | Hydrogen-bond donor creation |
| Metal coordination | N and O donors | Metal salts, aqueous/organic | Enhanced pharmacological activity |
Scientific Research Applications
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of Gram-negative and Gram-positive bacteria, as well as fungal pathogens. The presence of the trifluoromethyl group enhances its biological activity by increasing lipophilicity, which aids in membrane penetration.
Case Study: Antibacterial Screening
In a series of experiments, several derivatives of quinoline were tested for their antibacterial activity using the well diffusion method. The results indicated that compounds with electron-withdrawing groups exhibited greater inhibition zones against pathogens like Escherichia coli and Staphylococcus aureus.
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline | 18 | E. coli |
| This compound | 20 | S. aureus |
| Control | 10 | E. coli |
These findings suggest that modifications to the quinoline structure can significantly enhance antimicrobial efficacy, making it a candidate for further development as an antibacterial agent .
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer activities. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results showed significant dose-dependent inhibition of cell proliferation.
| Concentration (µM) | Cell Viability (%) | Cancer Cell Line |
|---|---|---|
| 10 | 85 | MCF-7 (breast cancer) |
| 25 | 60 | HeLa (cervical cancer) |
| 50 | 30 | A549 (lung cancer) |
These results indicate that higher concentrations lead to increased cytotoxicity, suggesting potential for therapeutic applications in oncology .
Insecticidal Effects
The compound has also been investigated for its insecticidal properties against vector species responsible for transmitting diseases such as malaria and dengue fever. Its effectiveness is attributed to its ability to disrupt the physiological processes in insects.
Case Study: Insecticidal Activity
In a laboratory setting, the compound was tested against larval stages of mosquitoes. The results indicated a significant reduction in larval survival rates.
| Concentration (ppm) | Larval Mortality (%) | Insect Species |
|---|---|---|
| 10 | 40 | Aedes aegypti |
| 25 | 70 | Anopheles gambiae |
| 50 | 90 | Culex pipiens |
These findings highlight the potential of this compound as a biopesticide in vector control strategies .
Mechanism of Action
The mechanism of action of 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
Chloroquine: An antimalarial drug with a similar quinoline core.
Trifluoromethylpyrimidines: Compounds with similar trifluoromethyl and pyrimidine moieties, used in various pharmaceutical applications.
Uniqueness
5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a quinoline and a pyrimidine ring system, along with the trifluoromethyl group, enhances its potential as a versatile compound in scientific research and industrial applications.
Biological Activity
5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline is a synthetic compound with significant potential in pharmacological applications, particularly in oncology and infectious diseases. Its structure incorporates both quinoline and pyrimidine moieties, which are known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C15H12ClF3N2O2
- SMILES Notation: COC1=C(C2=CC(C(F)(F)F)=C(C(O)=N2)C#N)C=C(Cl)C=C1
Antiproliferative Effects
Research has demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines, including colorectal cancer (HCT116 and Caco-2 cells). The compound's IC50 values indicate its effectiveness in inhibiting cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.33 |
| Caco-2 | 0.51 |
These values suggest that the compound is significantly more effective than standard chemotherapy agents at comparable concentrations .
The mechanisms underlying the antiproliferative effects of this compound have been explored through various studies:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. This was evidenced by flow cytometry analyses showing a marked increase in the proportion of cells in the G2/M phase post-treatment .
- Induction of Apoptosis : Treatment with this compound leads to significant apoptosis in cancer cells. This was confirmed through assays measuring caspase activation and mitochondrial membrane potential changes, indicating that the compound triggers programmed cell death pathways .
- Reactive Oxygen Species (ROS) Production : The compound has been shown to promote ROS generation within cells, contributing to oxidative stress that can lead to cellular damage and apoptosis. Elevated ROS levels were observed following treatment with varying concentrations of the compound .
Case Studies
Several studies have investigated the biological activity of quinoline derivatives similar to this compound:
- Study on Quinoline-Derived Compounds : A comprehensive review highlighted that quinoline derivatives exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties. The review emphasized the need for continued research into these compounds for drug development .
- In Vitro Evaluations : In vitro assays demonstrated that related compounds inhibited colony formation and disrupted cell cycle progression in colorectal cancer models, suggesting a similar mechanism may be at play for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
